2,4-Diphenylimidazole

概要

説明

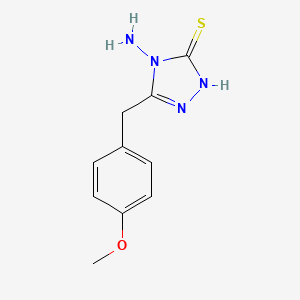

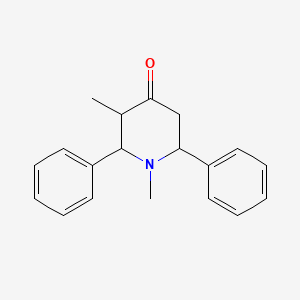

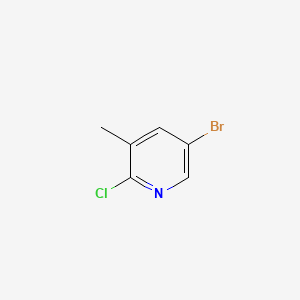

2,4-Diphenylimidazole is a type of imidazole, a five-membered planar ring, which includes two nitrogen atoms at the non-adjacent positions . Imidazoles are key components to functional molecules that are used in a variety of everyday applications .

Synthesis Analysis

The synthesis of imidazoles has seen significant advances recently. For instance, the synthesis of 2,4,5-triphenylimidazole involves refluxing benzoin, benzaldehyde, and ammonium acetate in equimolar quantities . Another method involves the cyclization of amido-nitriles to form disubstituted imidazoles .

Molecular Structure Analysis

The structure of imidazole-based compounds has been observed through X-ray crystallographic analysis . Two crystallographically different kinds of molecules were found in the unit cell .

Chemical Reactions Analysis

Imidazole compounds have been synthesized via methods that form one of the heterocycle’s core bonds . The reaction is reported to proceed via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

科学的研究の応用

I have conducted a search on the scientific research applications of “2,4-Diphenylimidazole”, also known as “2,4-Diphenyl-1H-imidazole”. Here is a comprehensive analysis focusing on six unique applications:

Synthesis of Biologically Active Molecules

Imidazole derivatives, including 2,4-Diphenylimidazole, play a pivotal role in the synthesis of biologically active molecules. They are used in creating compounds with various pharmacological activities such as anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, antiviral drugs, and enzyme inhibitors .

Antimicrobial Activity

Research has shown that imidazole derivatives can be synthesized and evaluated for antimicrobial activity against a range of bacteria such as Bacillus subtilis, Escherichia coli, Clostridium tetani, Streptococcus pneumoniae, and Salmonella typhi .

Dynamic NMR Studies

2-(Aryl)-4,5-diphenyl-1H-imidazoles have been studied using dynamic NMR techniques to evaluate NH behavior in terms of proton transfer and tautomerism. This application is crucial for detecting special protons and carbons in trisubstituted imidazoles .

Fluorescent Detection

Imidazole derivatives are used in fluorescent detection methods. The synthesis of specific imidazole compounds like 2-(furan-2-yl)-4,5-diphenyl-1H-imidazole has been reported for this purpose .

Green Synthesis Catalyst

Imidazole derivatives have been utilized as catalysts in green synthesis processes. These processes aim to create more environmentally friendly and sustainable chemical reactions .

Therapeutic Potential Evaluation

Compounds containing imidazole structures are synthesized and their therapeutic potentials are evaluated across various medical fields. This includes assessing their effectiveness as anticancer agents or antimicrobial treatments .

作用機序

Target of Action

2,4-Diphenylimidazole, also known as 2,4-Diphenyl-1H-imidazole, has been identified as a potent inhibitor of the enzyme α-glucosidase . This enzyme plays a crucial role in the digestion of carbohydrates, specifically in the hydrolysis of terminal, non-reducing 1,4-linked alpha-glucose residues to release single alpha-glucose molecules .

Mode of Action

The compound interacts with α-glucosidase, inhibiting its activity .

Biochemical Pathways

By inhibiting α-glucosidase, 2,4-Diphenylimidazole affects the carbohydrate digestion pathway. This results in a reduction in the rate of carbohydrate digestion, leading to a slower release of glucose into the bloodstream . This can help manage postprandial hyperglycemia, a condition characterized by high blood sugar levels after meals, commonly seen in individuals with diabetes .

Pharmacokinetics

These studies can provide insights into the potential bioavailability and pharmacokinetic properties of 2,4-Diphenylimidazole .

Result of Action

The primary result of 2,4-Diphenylimidazole’s action is the inhibition of α-glucosidase and the subsequent reduction in the rate of carbohydrate digestion . This leads to a slower release of glucose into the bloodstream, helping to manage postprandial hyperglycemia .

Safety and Hazards

将来の方向性

Research and development of imidazole-containing drugs is an increasingly active and attractive topic of medicinal chemistry . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the wide range of applications of this important heterocycle .

特性

IUPAC Name |

2,5-diphenyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2/c1-3-7-12(8-4-1)14-11-16-15(17-14)13-9-5-2-6-10-13/h1-11H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHHCKYIBYRNHOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40304756 | |

| Record name | 2,4-Diphenylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40304756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Diphenylimidazole | |

CAS RN |

670-83-7 | |

| Record name | 2,4-Diphenylimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167196 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Diphenylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40304756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyrrole-2,5-dione](/img/structure/B1331468.png)

![9-Azabicyclo[3.3.1]nonane](/img/structure/B1331481.png)

![[4-(Hydroxymethyl)-6-methyl-5-phenylmethoxypyridin-3-yl]methanol](/img/structure/B1331489.png)